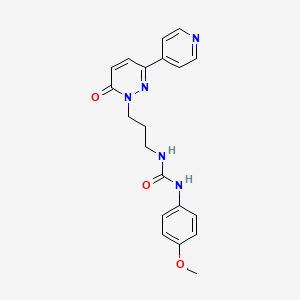

1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-28-17-5-3-16(4-6-17)23-20(27)22-11-2-14-25-19(26)8-7-18(24-25)15-9-12-21-13-10-15/h3-10,12-13H,2,11,14H2,1H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSDFSRIZRGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 365.41 g/mol. Its structure features a urea linkage and pyridazine moiety, which are often associated with various biological activities.

Research indicates that compounds containing the pyridazine structure can interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. The urea functional group may enhance binding affinity to these targets, leading to improved pharmacological effects.

Antitumor Activity

Several studies have evaluated the antitumor potential of similar compounds. For instance, derivatives of pyridazine have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 26 | |

| Compound B | HCT116 | 0.39 ± 0.06 | |

| Compound C | MCF-7 | 0.46 ± 0.04 |

The compound's structural similarities suggest it may exhibit comparable efficacy against these cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives have been documented, particularly in inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that select compounds can inhibit COX-II with IC50 values below 1 µM, indicating strong anti-inflammatory potential:

Case Studies

A recent study explored the synthesis and biological evaluation of novel pyridazine derivatives, including variations of this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines and demonstrated promising anti-inflammatory effects in animal models.

Example Study

In a comparative study, researchers synthesized multiple analogs and assessed their activity against the HCT116 colon cancer cell line. The most potent derivative exhibited an IC50 value of 0.39 µM, highlighting the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Relevance

A comparative analysis of structurally related urea derivatives is provided below:

Key Observations:

- Urea Linkage : The target compound and analogs share a urea backbone, a critical pharmacophore for hydrogen bonding in enzyme inhibition (e.g., kinase ATP-binding pockets) .

- Aromatic Substitutents: The 4-methoxyphenyl group in the target compound and Catramilast may improve lipophilicity and membrane permeability compared to non-substituted aryl groups .

- Heterocyclic Systems: The pyridazine-pyridinyl system in the target compound distinguishes it from phenothiazine (Comp. 2) and imidazolone (Catramilast) analogs. Pyridazine’s electron-deficient nature may enhance metabolic stability over pyridine-based analogs .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Comp. 2 (Phenothiazine Urea) | Catramilast |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | ~350 g/mol | 302.37 g/mol |

| LogP (Predicted) | ~2.8 (moderate lipo.) | ~3.5 (high lipo.) | 2.1 (moderate) |

| Solubility | Low (heterocyclic) | Very low (phenothiazine) | Moderate |

| Metabolic Stability | High (pyridazine) | Low (phenothiazine oxidation) | Moderate |

- Metabolism: The pyridazine ring in the target compound is less prone to oxidative metabolism than phenothiazine (Comp.

- Bioavailability: The moderate logP of the target compound suggests better absorption than highly lipophilic phenothiazine derivatives but lower solubility than Catramilast .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.